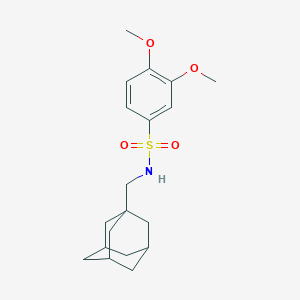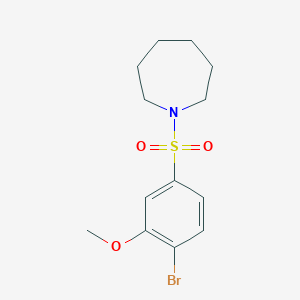![molecular formula C18H20N2O3S B223393 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole](/img/structure/B223393.png)
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an imidazole ring through an ethyl chain. The unique structure of this compound makes it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 2-ethylimidazole under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- 2-ethyl-1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
Uniqueness
Compared to similar compounds, 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H20N2O3S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Kanonische SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxy-3-methylphenyl)sulfonyl]indoline](/img/structure/B223311.png)


![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)





![[(2R,3S,4E,5R)-5-(4-Amino-2-Oxopyrimidin-1-yl-4-(Fluoromethylidene)-3-Hydroxyoxolan-2-Yl]Methyl Phosphono Hydrogen Phosphate](/img/structure/B223388.png)




